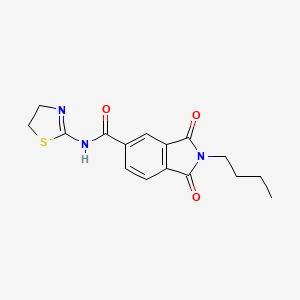![molecular formula C16H17NO4S2 B4581374 3-[4-氧代-5-(2-丙氧基亚苄叉亚甲基)-2-硫代-1,3-噻唑烷-3-基]丙酸](/img/structure/B4581374.png)
3-[4-氧代-5-(2-丙氧基亚苄叉亚甲基)-2-硫代-1,3-噻唑烷-3-基]丙酸
描述
This compound belongs to a class of organic compounds known as thiazolidines, which are characterized by a thiazolidine ring structure. Thiazolidines and their derivatives have attracted significant attention due to their diverse biological activities and potential therapeutic applications. The focus here is on the synthesis, molecular structure analysis, chemical reactions and properties, and physical and chemical properties analysis of the specified compound.
Synthesis Analysis
The synthesis of thiazolidine derivatives typically involves the condensation of thiazolidine-2,4-dione, rhodanine, or 2-thiohydantoin moieties with various aldehydes to form new acetic acid derivatives. For instance, compounds were synthesized through reactions with (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides, demonstrating a method to generate a wide range of derivatives, including the specified compound. These processes often result in compounds exhibiting antibacterial activity, especially against Gram-positive bacterial strains (Trotsko et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of thiazolidine derivatives, including the compound , typically involves spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) calculations are used to understand the molecular-orbital interactions and structural features. Experimental data from FT-IR, FT-Raman, and other spectroscopic methods are compared with theoretical quantum chemical calculations to elucidate the structure (Shanmugapriya et al., 2022).
Chemical Reactions and Properties
Thiazolidine derivatives undergo a variety of chemical reactions, including nucleophilic substitution and Knoevenagel condensation, to form new compounds with potential antimicrobial activity. These reactions expand the functional diversity of thiazolidine-based compounds and their applicability in different biological contexts (Dattatraya & Devanand, 2015).
Physical Properties Analysis
The physical properties of thiazolidine derivatives, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. For example, crystallographic analysis reveals the molecular and crystal structure, providing insights into the compound's physical characteristics and stability (Kosma et al., 2012).
科学研究应用
抗菌活性
- 噻唑烷-2,4-二酮衍生物,包括与3-[4-氧代-5-(2-丙氧基亚苄叉亚甲基)-2-硫代-1,3-噻唑烷-3-基]丙酸相似的化合物,已被合成并评估其抗菌和抗真菌活性。这些化合物对革兰氏阳性和革兰氏阴性细菌以及念珠菌等真菌分离株表现出不同程度的有效性(Alhameed 等,2019)。
- 类似的衍生物也已合成并测试其抗菌活性,证明对枯草芽孢杆菌和金黄色葡萄球菌等细菌菌株有效(Pansare & Shinde,2015)。
- 一项关于新型(2,4-二氧噻唑烷-5-基/亚甲基)乙酸衍生物的研究显示,其主要对革兰氏阳性细菌菌株具有抗菌活性(Trotsko 等,2018)。
抗氧化特性
- 噻唑烷酮的抗氧化特性,包括与3-[4-氧代-5-(2-丙氧基亚苄叉亚甲基)-2-硫代-1,3-噻唑烷-3-基]丙酸相关的化合物,已得到研究。某些化合物表现出优异的自由基清除活性,表明它们具有作为有效抗氧化剂的潜力(Bosenbecker 等,2014)。
抗炎和镇痛活性
- 对与所讨论的化学结构密切相关的咪唑基乙酸衍生物的研究表明,它们具有作为抗炎和镇痛剂的潜力(Khalifa & Abdelbaky,2008)。
其他生物活性
- 对噻唑烷酮的研究探索了它们作为黄嘌呤氧化酶等酶的抑制剂的用途,这在炎症过程中至关重要。这些化合物被评估了对人体细胞的潜在抗炎作用(Smelcerovic 等,2015)。
属性
IUPAC Name |
3-[(5Z)-4-oxo-5-[(2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-2-9-21-12-6-4-3-5-11(12)10-13-15(20)17(16(22)23-13)8-7-14(18)19/h3-6,10H,2,7-9H2,1H3,(H,18,19)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPFIGMSNIVABK-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4581294.png)

![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4581308.png)


![methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate](/img/structure/B4581325.png)
![4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4581337.png)
![N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581345.png)
![N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4581352.png)
![N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4581365.png)
![N-(3-ethoxypropyl)-2-{3-[(4-isopropylphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4581367.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4581381.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4581384.png)
![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4581386.png)